2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide typically involves a multi-step process. The starting materials often include benzimidazole derivatives and appropriate acylating agents. The reaction conditions may vary, but common steps include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the imidazole ring: This step involves cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Acylation: The final step involves acylating the benzimidazole derivative with 4-methylphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonating agents like chlorosulfonic acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: An anti-parasitic drug with a benzimidazole core.
Albendazole: Another anti-parasitic agent with structural similarities.
Uniqueness
2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide is unique due to its specific functional groups and the presence of both imidazole and benzimidazole rings. This dual-ring structure may confer distinct biological activities and chemical reactivity compared to simpler benzimidazole derivatives.
Properties
Molecular Formula |
C22H24N4O3 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[3-(3-methoxypropyl)-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H24N4O3/c1-15-8-10-16(11-9-15)23-20(27)14-19-21(28)25(12-5-13-29-2)22-24-17-6-3-4-7-18(17)26(19)22/h3-4,6-11,19H,5,12-14H2,1-2H3,(H,23,27) |
InChI Key |
IARKPLQDKUNBEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CCCOC |
Origin of Product |
United States |
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